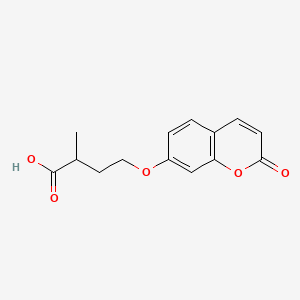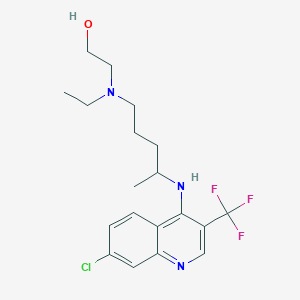
3-Trifluoromethyl Hydroxychloroquine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trifluoromethyl Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial drug. The compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the quinoline ring, which enhances its pharmacological properties. The chemical name of this compound is 2-((4-((7-Chloro-3-(trifluoromethyl)quinolin-4-yl)amino)pentyl)(ethyl)amino)ethanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using trifluoromethyl trimethylsilane as the trifluoromethylating agent . The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of 3-Trifluoromethyl Hydroxychloroquine can be achieved through continuous-flow synthesis, which offers high yields and scalability. This method involves the nucleophilic substitution of chloropyridines promoted by dimethyl sulfoxide or catalyzed by 3,5-bis(trifluoromethyl)phenol .
Análisis De Reacciones Químicas
Types of Reactions: 3-Trifluoromethyl Hydroxychloroquine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl trimethylsilane in the presence of a copper catalyst.
Major Products: The major products formed from these reactions include various trifluoromethylated quinoline derivatives, which exhibit enhanced pharmacological activities .
Aplicaciones Científicas De Investigación
3-Trifluoromethyl Hydroxychloroquine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Trifluoromethyl Hydroxychloroquine involves the inhibition of autophagy by targeting autophagy-related proteins such as ribosyldihydronicotinamide dehydrogenase and transport protein Sec23A . It also regulates the expression of proteins involved in cellular metabolic processes, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Hydroxychloroquine: Lacks the trifluoromethyl group, resulting in lower metabolic stability and efficacy.
Chloroquine: Similar to hydroxychloroquine but with different pharmacokinetic properties.
Mefloquine: Contains a trifluoromethyl group but differs in its molecular structure and mechanism of action.
Uniqueness: 3-Trifluoromethyl Hydroxychloroquine stands out due to its enhanced pharmacological properties, including increased metabolic stability and efficacy, making it a valuable compound in pharmaceutical research and development .
Propiedades
Fórmula molecular |
C19H25ClF3N3O |
|---|---|
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
2-[4-[[7-chloro-3-(trifluoromethyl)quinolin-4-yl]amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C19H25ClF3N3O/c1-3-26(9-10-27)8-4-5-13(2)25-18-15-7-6-14(20)11-17(15)24-12-16(18)19(21,22)23/h6-7,11-13,27H,3-5,8-10H2,1-2H3,(H,24,25) |
Clave InChI |
DVMMXAFRGZWAHR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C(F)(F)F)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


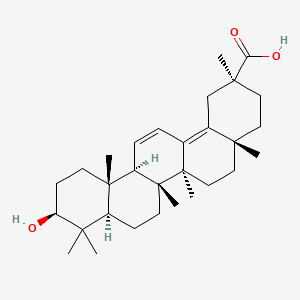
![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
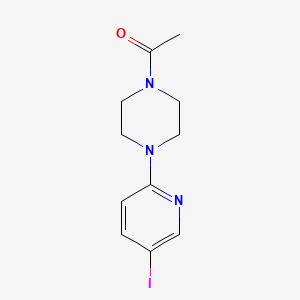
![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
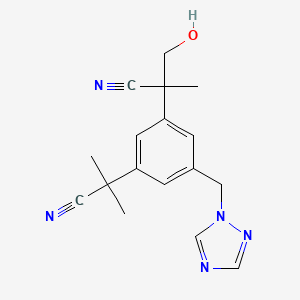
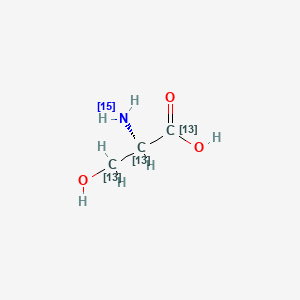
![N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)

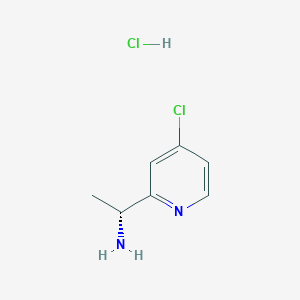
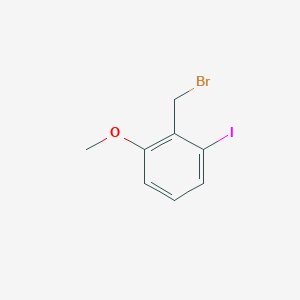
![3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15293185.png)
